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Introduction

The CP102 protein, a member of the cytochrome P450 family, is of significant interest to

researchers in drug metabolism and biocatalysis. To facilitate functional and structural studies,

a robust and efficient method for producing highly pure recombinant CP102 is essential. This

application note provides a comprehensive protocol for the expression of His-tagged CP102 in

Escherichia coli and its subsequent purification using Immobilized Metal Affinity

Chromatography (IMAC). The described workflow is designed for researchers, scientists, and

drug development professionals, offering detailed methodologies and expected outcomes.

Principle

The strategy involves the expression of a recombinant CP102 protein fused with a polyhistidine

tag (His-tag) at either the N- or C-terminus in an E. coli expression system.[1] The His-tag

allows for a highly selective, single-step purification of the protein using IMAC.[2][3][4][5] The

workflow begins with the transformation of an expression vector containing the CP102 gene

into a suitable E. coli host strain. Protein expression is then induced, followed by cell lysis and

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b160784?utm_src=pdf-interest
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/protein/protein-expression-and-purification/expression-of-proteins-in-e-coli
https://www.youtube.com/watch?v=oX0KAJWnuog
https://www.evitria.com/journal/antibody-services/his-tagged-proteins-purification/
https://www.neb.com/en-sg/-/media/nebus/files/feature-articles/gen_mar0116_bioprocessingtutorial.pdf?rev=86a0b22b247a47b988067d600144a616
https://www.cytivalifesciences.com/en/us/insights/his-tagged-protein-purification-protocols
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


purification of the soluble protein fraction. The purity and concentration of the final protein

product are assessed using standard biochemical techniques.

Experimental Protocols
1. Gene Cloning and Vector Construction

The coding sequence of the CP102 gene should be cloned into a suitable E. coli expression

vector, such as a pET series plasmid, which contains a strong T7 promoter for high-level

protein expression. The vector should be engineered to include a sequence encoding a

polyhistidine tag (e.g., 6x-His) in-frame with the CP102 gene, typically at the N- or C-terminus.

The final construct should be verified by DNA sequencing.

2. Protein Expression

Materials:

E. coli BL21(DE3) competent cells

pET vector containing the His-tagged CP102 gene

Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., kanamycin)

LB broth with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

Transform the pET-CP102 plasmid into E. coli BL21(DE3) competent cells and plate on LB

agar containing the appropriate antibiotic.[6] Incubate overnight at 37°C.

Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow

overnight at 37°C with shaking (200-250 rpm).[7]

The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture (1:100

dilution).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.protocols.io/view/heterologous-protein-expression-in-e-coli-3byl4ow2go5d/v2
https://home.sandiego.edu/~josephprovost/E.%20Coli%20protein%20expression%20protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.[8]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8][9] For

potentially insoluble or toxic proteins, consider reducing the induction temperature to 18-

25°C and inducing overnight.[7]

Continue to incubate the culture for 4-6 hours at 37°C or overnight at the lower temperature

with shaking.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]

Discard the supernatant and store the cell pellet at -80°C until purification.

3. Protein Purification using IMAC

Materials:

Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

Ni-NTA agarose resin

Lysozyme

DNase I

Protocol:

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[4]

Sonicate the cell suspension on ice to ensure complete lysis.
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Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to

reduce viscosity.[4]

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant containing the soluble His-tagged CP102 protein.

Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

Load the clarified supernatant onto the equilibrated column.

Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged CP102 protein with 5-10 column volumes of Elution Buffer.

Collect the eluted fractions and analyze for protein content.

For long-term storage, the purified protein should be dialyzed against a suitable storage

buffer (e.g., PBS with glycerol) and stored at -80°C.

4. Protein Analysis

a. SDS-PAGE Analysis

Protocol:

Prepare a 12% polyacrylamide gel.

Mix protein samples (from crude lysate, flow-through, wash, and elution fractions) with 2x

Laemmli sample buffer and boil for 5 minutes.

Load the samples and a molecular weight marker onto the gel.

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The purity of the

CP102 protein can be estimated by the intensity of the target protein band relative to any
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contaminating bands.

b. Protein Quantification (Bradford Assay)

Protocol:

Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

Add Bradford reagent to the standards and the purified CP102 samples.

Incubate for 5 minutes at room temperature.

Measure the absorbance at 595 nm using a spectrophotometer.

Generate a standard curve from the BSA standards and determine the concentration of the

purified CP102 protein.

Data Presentation
Table 1: Summary of a Typical CP102 Purification from 1 L of E. coli Culture

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The values presented are hypothetical and will vary depending on the expression levels

and purification efficiency.

Visualizations
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for recombinant expression and purification of CP102.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Principle of His-tagged protein purification using IMAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b160784?utm_src=pdf-body-href
https://www.benchchem.com/product/b160784?utm_src=pdf-body-img
https://www.benchchem.com/product/b160784?utm_src=pdf-body
https://www.benchchem.com/product/b160784?utm_src=pdf-body-href
https://www.benchchem.com/product/b160784?utm_src=pdf-body-img
https://www.benchchem.com/product/b160784?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Expression of proteins in E coli [qiagen.com]

2. youtube.com [youtube.com]

3. Purification of His-tagged proteins | evitria [evitria.com]

4. neb.com [neb.com]

5. cytivalifesciences.com [cytivalifesciences.com]

6. Heterologous protein expression in E. coli [protocols.io]

7. home.sandiego.edu [home.sandiego.edu]

8. qb3.berkeley.edu [qb3.berkeley.edu]

9. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]

To cite this document: BenchChem. [Application Notes: Recombinant Expression and
Purification of CP102 Protein]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160784#recombinant-expression-and-purification-of-
cp102-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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